1-[4-(benzyloxy)-3,5-dibromophenyl]-N-(2-chlorobenzyl)methanamine
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Overview
Description
{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure characterized by the presence of benzyloxy, dibromophenyl, and chlorophenyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl chloride with a phenol derivative in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Bromination: The dibromophenyl group is formed by brominating the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles like hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or ammonia in appropriate solvents.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives with new functional groups.
Scientific Research Applications
{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE: Similar structure but with chlorine atoms instead of bromine.
{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}[(2-FLUOROPHENYL)METHYL]AMINE: Similar structure but with fluorine instead of chlorine.
Uniqueness
The presence of both benzyloxy and dibromophenyl groups in {[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE imparts unique chemical properties, such as enhanced reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H18Br2ClNO |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[(3,5-dibromo-4-phenylmethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C21H18Br2ClNO/c22-18-10-16(12-25-13-17-8-4-5-9-20(17)24)11-19(23)21(18)26-14-15-6-2-1-3-7-15/h1-11,25H,12-14H2 |
InChI Key |
FSWOTWHVZFKASL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)CNCC3=CC=CC=C3Cl)Br |
Origin of Product |
United States |
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